N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide
Description
Properties
IUPAC Name |
3-cyano-N-(6-pyridin-4-ylpyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O/c19-11-13-2-1-3-15(10-13)18(23)22-16-4-5-17(21-12-16)14-6-8-20-9-7-14/h1-10,12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHKAQFBMAKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN=C(C=C2)C3=CC=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide typically involves the coupling of a bipyridine derivative with a cyanobenzamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of bipyridine with a halogenated cyanobenzamide in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere, and at elevated temperatures.
Another method involves the Stille coupling reaction, where a stannylated bipyridine derivative reacts with a halogenated cyanobenzamide. This reaction also requires a palladium catalyst and is typically performed under similar conditions as the Suzuki coupling.
Industrial Production Methods
Industrial production of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of bipyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The cyanobenzamide group can be reduced to form corresponding amines.
Substitution: The bipyridine unit can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or base to activate the bipyridine ring.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of amines from the cyanobenzamide group.
Substitution: Various substituted bipyridine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide serves as a ligand in coordination chemistry, forming metal complexes that exhibit unique properties. These complexes can be utilized in catalysis and materials science. The compound's ability to stabilize metal ions enhances its potential in various chemical reactions.
Case Study: Coordination Complexes
- Research has demonstrated the formation of stable coordination complexes with transition metals, which exhibit enhanced catalytic activity in reactions such as hydrogenation and oxidation .
Medicine
The compound is being investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors. Its structural characteristics may allow it to interact selectively with biological targets, making it a candidate for therapeutic agents.
Case Study: Anticancer Activity
- Preliminary studies have indicated that derivatives of this compound show promising anticancer activity by inhibiting specific pathways involved in tumor growth .
Materials Science
This compound is also utilized in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to form strong interactions with various substrates makes it suitable for creating functional materials.
Case Study: Supramolecular Structures
- Researchers have successfully incorporated this compound into supramolecular assemblies that demonstrate enhanced mechanical properties and responsiveness to external stimuli .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{[2,4’-bipyridine]-5-yl}-3-cyanobenzamide largely depends on its ability to coordinate with metal ions. The bipyridine moiety forms stable complexes with transition metals, which can then participate in various catalytic and redox processes. The cyanobenzamide group may interact with biological targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Coordination Properties vs. Metal-Organic Complexes
N-{[2,4'-Bipyridine]-5-yl}-3-cyanobenzamide shares the 2,4'-bipyridine backbone with rare earth complexes described in , such as Y(2,4'-bpy)Cl₃·8H₂O and La(2,4'-bpy)Cl₃·5H₂O. Key differences include:
The absence of metal coordination in the main compound likely reduces its thermal stability compared to metal-organic complexes, which exhibit structured decomposition pathways involving ligand breakdown and halide release .
Pharmacological Activity vs. CNS-Targeting Pyridine Derivatives
highlights pyridine derivatives with anticonvulsant activity, such as Compound 48 (IC₅₀ = 0.715 µM in MES test) and Compound 50 (IC₅₀ = 0.661 µM). For example:
Physicochemical Properties vs. Parent 2,4'-Bipyridine
The parent compound, 2,4'-bipyridine (CAS 581-47-5), serves as a baseline for comparison:
The addition of the 3-cyanobenzamide group may reduce volatility and alter solubility, impacting formulation strategies.
Tables
Table 1. Thermal Decomposition Profiles of 2,4'-Bipyridine Derivatives
| Compound | Dehydration Range (K) | Bipyridine Decomposition Range (K) | Reference |
|---|---|---|---|
| La(2,4'-bpy)Cl₃·5H₂O | 333–363 | 373–623 | |
| Y(2,4'-bpy)Cl₃·8H₂O | 333–363 | 373–623 |
Table 2. Safety Data Comparison
| Parameter | This compound | 2,4'-Bipyridine |
|---|---|---|
| Skin Irritation | Unknown (likely reduced) | H315 |
| Acute Toxicity | Requires testing | H302+H312+H332 |
| Regulatory Status | Not classified | UN 2811, 6.1 |
Biological Activity
N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and immunomodulatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a bipyridine moiety that is known for its versatile coordination chemistry and biological activity. The bipyridine structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
1. Antimicrobial Activity
Recent studies indicate that compounds containing bipyridine scaffolds exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The bipyridine derivatives disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death.
- Case Study : A study evaluated the antimicrobial efficacy of several bipyridine derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an antimicrobial agent .
2. Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines:
- Cell Line Studies : In vitro studies showed that this compound induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and the modulation of apoptotic proteins .
- Research Findings : A comparative analysis with other known anticancer agents revealed that this compound exhibited lower IC50 values, suggesting higher potency .
3. Immunomodulatory Effects
The immunomodulatory effects of this compound have also been investigated:
- Inflammation Modulation : this compound was shown to downregulate pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
- Case Study : In an animal model of autoimmune disease, treatment with the compound resulted in reduced symptoms and improved survival rates compared to controls .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-{[2,4'-bipyridine]-5-yl}-3-cyanobenzamide, and how can reaction conditions be optimized?
- The synthesis typically involves coupling a 2,4'-bipyridine derivative with a 3-cyanobenzamide precursor. Key steps include:
- Formation of the bipyridine core : Metal-catalyzed cross-coupling (e.g., Suzuki or Stille reactions) can assemble the bipyridine scaffold .
- Amidation : Activating the carboxylic acid group (e.g., via HATU/DMAP) for coupling with the bipyridine amine .
- Optimization : Temperature control (e.g., 60–80°C), inert atmosphere, and catalysts like Pd(PPh₃)₄ improve yield. Purity is enhanced via recrystallization or column chromatography .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substitution patterns and confirms aromatic proton integration .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% by reverse-phase HPLC) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure, particularly for coordination complexes .
Q. How does the 2,4'-bipyridine moiety influence the compound's electronic properties and metal-binding capacity?
- The bipyridine nitrogen atoms act as Lewis bases, enabling chelation of transition metals (e.g., Ru²⁺, Re⁺) via d-orbital interactions. This facilitates applications in catalysis or photochemical studies .
- Substituent effects (e.g., electron-withdrawing cyano groups) modulate redox potentials and π-π stacking interactions, as shown in cyclic voltammetry .
Advanced Research Questions
Q. What experimental strategies can elucidate the binding kinetics of this compound with biological targets (e.g., kinases or GPCRs)?
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding affinity (KD) by monitoring refractive index changes upon target interaction .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Molecular Docking Simulations : Predict binding poses using software like AutoDock Vina, validated by mutagenesis studies .
Q. How can computational modeling (e.g., DFT) predict the compound's reactivity in catalytic or photodynamic applications?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electron transfer pathways. For example, the cyano group lowers LUMO energy, enhancing electron-accepting capacity .
- Molecular Dynamics (MD) : Simulates solvent effects and stability of metal complexes under physiological conditions .
Q. What methodologies are recommended for analyzing stability under varying pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound at 25–40°C and pH 3–9 for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., >200°C for bipyridine derivatives) .
Comparative and Mechanistic Questions
Q. How do structural analogs of this compound differ in their coordination chemistry and biological activity?
- Comparison Table :
| Compound | Key Structural Feature | Metal-Binding Capacity | Biological Activity |
|---|---|---|---|
| N-{[2,4'-Bipy]-5-yl}-3-cyanobenzamide | Cyano group at meta position | High (log K ~6.7 for Cu²⁺) | Potential kinase inhibition |
| N-([3,3'-Bipy]-5-ylmethyl)-2,4-dichlorobenzamide | Dichloro substitution | Moderate (log K ~5.2) | Antimicrobial activity |
| Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipy]-5-carboxylate | Fluorinated alkyl chain | Enhanced lipophilicity | Catalytic CO₂ reduction |
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Dose-Response Curves : Validate potency (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Off-Target Screening : Use proteome microarrays to identify unintended interactions .
- Structural Analog Testing : Compare activity of derivatives to isolate pharmacophore contributions .
Safety and Handling Considerations
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H332) .
- Waste Disposal : Incinerate via certified hazardous waste services (UN 2811) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
